molecular formula C8H14N2O3 B13854922 Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate

Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate

Cat. No.: B13854922
M. Wt: 186.21 g/mol
InChI Key: PYZMUKLRRYONSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-aminopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, resulting in a wide range of derivatives.

Scientific Research Applications

Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate can be compared to other similar compounds, such as:

    Pyrrolidine-2-one: A structurally related compound with similar biological activity.

    Pyrrolidine-2,5-dione: Another related compound with applications in medicinal chemistry.

    Prolinol: A derivative of pyrrolidine with distinct pharmacological properties.

The uniqueness of this compound lies in its specific structural features, which confer unique biological activity and chemical reactivity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(12)7(11)10-4-3-6(9)5-10/h6H,2-5,9H2,1H3

InChI Key

PYZMUKLRRYONSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCC(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.